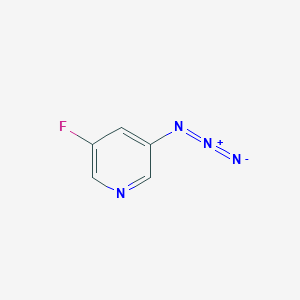

3-叠氮-5-氟吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Azido-5-fluoropyridine is a chemical compound with the molecular formula C5H3FN4 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Azido-5-fluoropyridine, has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The reactions of 3-cyanotetrafluoropyridine and tetrachloro-3-trifluoromethylpyridine with sodium azide lead to the corresponding 2,4,6-triazido-5-cyano-3-fluoropyridine and 2,4,6-triazido-5-chloro-3-trifluoromethylpyridine .Molecular Structure Analysis

The molecular structure of 3-Azido-5-fluoropyridine consists of a pyridine ring with a fluorine atom at the 5-position and an azido group at the 3-position . The molecular formula is C5H3FN4, with an average mass of 138.102 Da and a monoisotopic mass of 138.034180 Da .Chemical Reactions Analysis

The reaction of arynes, the substituent at the 3-position exerts a significant influence on the regioselectivity of the reaction with arynophiles . An inductively electron-withdrawing alkoxy group, for example, makes aryne carbon at the 1-position more electrophilic than the carbon at the 2-position, allowing the more nucleophilic moiety in arynophiles to attack the 1-position selectively .Physical And Chemical Properties Analysis

Fluoropyridines, such as 3-Azido-5-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学研究应用

1. 1,2,3-三唑的合成

3-叠氮-5-氟吡啶已被用于通过离子液体中的炔烃的 1,3-偶极环加成反应合成 1,2,3-三唑。该方法在生成 1,4,5-三取代 [1,2,3]-三唑(一类在化学和药物中有各种潜在应用的化合物)方面显示出良好的产率和区域选择性 (Zhong & Guo, 2010)。

2. 抗病毒活性

包括 3-叠氮-5-氟吡啶衍生物在内的嘧啶脱氧核糖核苷类似物的研究表明,它们对人外周血单核细胞中的人类免疫缺陷病毒 (HIV-1, HTLV-III/LAV) 具有显着的抗病毒活性。这些研究对于开发针对病毒感染的新治疗剂至关重要 (Lin et al., 1988)。

3. 正电子发射断层扫描 (PET) 成像

3-叠氮-5-氟吡啶衍生物已被合成用于医学成像,特别是在正电子发射断层扫描 (PET) 中。这些衍生物可以帮助对特定的生物靶标和过程进行成像,从而扩展了 PET 在医学诊断和研究中的能力 (Abreu Diaz et al., 2020)。

4. 高自旋中间体的研究

3-叠氮-5-氟吡啶化合物的裂解已被研究以了解高自旋中间体的形成,例如三重态单亚硝基烯和五重态双亚硝基烯。这些研究对于物理化学和材料科学的发展至关重要,可用于开发具有独特电子特性的新材料 (Chapyshev et al., 2013)。

安全和危害

The safety data sheet for a similar compound, 3-Fluoropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

未来方向

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized based on compounds previously reported, and their antibacterial activity was investigated . All these results indicate that these 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have the potential to be developed into novel candidates for the treatment of gram-positive bacterial infections .

作用机制

Target of Action

Fluoropyridines, in general, have been known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Azide-modified nucleosides, which are structurally similar to 3-azido-5-fluoropyridine, are known to be important building blocks for rna and dna functionalization by click chemistry based on azide-alkyne cycloaddition . This suggests that 3-Azido-5-fluoropyridine might interact with its targets in a similar manner.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications

Pharmacokinetics

The presence of fluorine in the compound might influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures to improve physical, biological, and environmental properties .

Result of Action

It’s worth noting that fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that 3-Azido-5-fluoropyridine might have similar effects.

Action Environment

The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of compounds like 3-azido-5-fluoropyridine, is known for its exceptionally mild and functional group tolerant reaction conditions, and its environmentally benign nature .

属性

IUPAC Name |

3-azido-5-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFMULOIIGQNAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2395486.png)

![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)

![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B2395494.png)

![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)

![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)

![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)

![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)

![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)